molecular formula C8H6BrF6N B14156966 3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane CAS No. 176486-64-9

3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane

Cat. No.: B14156966
CAS No.: 176486-64-9
M. Wt: 310.03 g/mol
InChI Key: XKUBBXCEJQOOTG-UHFFFAOYSA-N
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Description

3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its bromine and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane typically involves multiple steps, including bromination and the introduction of trifluoromethyl groups. One common method involves the bromination of a suitable precursor, followed by the introduction of trifluoromethyl groups through a series of reactions involving trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and palladium catalysts for coupling reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound shares the trifluoromethyl and bromine groups but has a different structural framework.

    7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Another compound with bromine and trifluoromethyl groups, used in different research contexts.

Uniqueness

3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane is unique due to its tricyclic structure, which imparts distinct chemical properties and reactivity. Its combination of bromine and trifluoromethyl groups makes it particularly valuable in various research applications, offering a balance of stability and reactivity that is not commonly found in similar compounds.

Properties

CAS No.

176486-64-9

Molecular Formula

C8H6BrF6N

Molecular Weight

310.03 g/mol

IUPAC Name

3-bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C8H6BrF6N/c9-4-2-1-3-5(4)16(3)6(2,7(10,11)12)8(13,14)15/h2-5H,1H2

InChI Key

XKUBBXCEJQOOTG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3C1N3C2(C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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